molecular formula C26H25N5O4 B10791394 (2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline

(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline

Cat. No.: B10791394
M. Wt: 471.5 g/mol
InChI Key: KRIGTODSZRNOTC-FQEVSTJZSA-N
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Description

(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a quinoline ring, a piperazine moiety, and a dioxinoquinoline framework. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The key steps include:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.

    Piperazine Derivatization: The piperazine moiety is synthesized separately and then coupled with the nitroquinoline derivative through nucleophilic substitution reactions.

    Formation of the Dioxinoquinoline Framework: The final step involves the cyclization of the intermediate compounds to form the dioxinoquinoline structure under controlled conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of high-throughput screening for reaction conditions, and implementation of green chemistry principles can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The formation of the dioxinoquinoline framework involves intramolecular cyclization reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

    Cyclization: Acidic or basic catalysts, heat

Major Products

    Reduction of Nitro Group: Formation of the corresponding amino derivative

    Substitution Reactions: Introduction of various alkyl or aryl groups on the piperazine ring

    Cyclization: Formation of the dioxinoquinoline framework

Scientific Research Applications

(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Pharmacology: The compound’s interactions with enzymes and receptors are explored to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: Its chemical stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-8-methyl-2-[[4-(6-nitroquinolin-2-yl)piperazin-1-yl]methyl]-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

InChI

InChI=1S/C26H25N5O4/c1-17-2-5-21-23(27-17)7-8-24-26(21)35-20(16-34-24)15-29-10-12-30(13-11-29)25-9-3-18-14-19(31(32)33)4-6-22(18)28-25/h2-9,14,20H,10-13,15-16H2,1H3/t20-/m0/s1

InChI Key

KRIGTODSZRNOTC-FQEVSTJZSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OC[C@@H](O3)CN4CCN(CC4)C5=NC6=C(C=C5)C=C(C=C6)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OCC(O3)CN4CCN(CC4)C5=NC6=C(C=C5)C=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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